molecular formula C44H44CaN2O8S4 B1684418 Zofénopril calcium CAS No. 81938-43-4

Zofénopril calcium

Numéro de catalogue: B1684418
Numéro CAS: 81938-43-4
Poids moléculaire: 897.2 g/mol
Clé InChI: NSYUKKYYVFVMST-LETVYOFWSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

Zofenopril Calcium acts as an ACE inhibitor, which means it inhibits the enzyme that converts angiotensin I to angiotensin II . This inhibition leads to decreased vasopressor activity and reduced aldosterone secretion . The suppression of plasma renin-angiotensin-aldosterone system is one of the primary mechanisms by which Zofenopril Calcium exerts its beneficial effects .

Cellular Effects

Zofenopril Calcium has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hyperglycaemia-induced oxidative stress, which is a crucial factor in diabetic cardiomyopathy . Moreover, it has been observed to improve cardiac function in rats with streptozotocin-induced diabetes mellitus .

Molecular Mechanism

The molecular mechanism of Zofenopril Calcium involves the inhibition of ACE, leading to decreased plasma angiotensin II . This results in reduced vasoconstriction and aldosterone secretion, thereby lowering blood pressure . Additionally, the inhibition of ACE leads to an increased activity of the circulating and local kallikrein-kinin-system, contributing to peripheral vasodilation .

Temporal Effects in Laboratory Settings

The effects of Zofenopril Calcium have been studied over time in laboratory settings. For instance, it has been found that the plasma ACE activity is suppressed by 53.4% and 74.4% at 24 hours after administration of single oral doses of 30 mg and 60 mg Zofenopril Calcium respectively .

Dosage Effects in Animal Models

In animal models, the effects of Zofenopril Calcium have been observed to vary with different dosages. For example, in spontaneously hypertensive rats, Zofenopril Calcium has been shown to produce a dose-dependent antihypertensive effect of longer duration .

Metabolic Pathways

Zofenopril Calcium is involved in the renin-angiotensin-aldosterone system metabolic pathway . It inhibits ACE, which is a key enzyme in this pathway that converts angiotensin I to angiotensin II .

Transport and Distribution

While specific transporters or binding proteins for Zofenopril Calcium have not been identified, it is known that ACE inhibitors like Zofenopril Calcium are distributed throughout the body and exert their effects on various tissues .

Subcellular Localization

The exact subcellular localization of Zofenopril Calcium is not well-defined. As an ACE inhibitor, it is likely to interact with ACE enzymes located on the cell surface, particularly on endothelial cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse du zofénopril calcium implique plusieurs étapes, en commençant par les dérivés de pyrrolidine et de benzoylsulfanyl appropriés. Les étapes clés comprennent :

Méthodes de production industrielle : : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :

Analyse Des Réactions Chimiques

Types de réactions

Réactifs et conditions courants

Principaux produits

Applications de la recherche scientifique

Chimie : : Le this compound est utilisé comme composé modèle dans des études impliquant des inhibiteurs de l'enzyme de conversion de l'angiotensine. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse .

Biologie : : En recherche biologique, le this compound est utilisé pour étudier les effets de l'inhibition de l'enzyme de conversion de l'angiotensine sur divers processus physiologiques, notamment la régulation de la pression artérielle et la fonction cardiaque .

Médecine : : Le this compound est utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il est également utilisé dans des études examinant ses effets antioxydants et cardioprotecteurs .

Industrie : : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement et la production de médicaments antihypertenseurs .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le this compound réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle .

Cibles moléculaires et voies

Mécanisme D'action

Zofenopril calcium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Zofenopril calcium reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Targets and Pathways

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité : : Le zofénopril calcium est unique en raison de son groupe sulfhydryle, qui contribue à son activité antioxydante. Cela le différencie des autres inhibiteurs de l'enzyme de conversion de l'angiotensine qui ne possèdent pas ce groupe fonctionnel .

Activité Biologique

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of zofenopril calcium, supported by relevant data tables and case studies.

Zofenopril calcium functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of zofenopril calcium reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of Zofenopril Calcium and Other ACE Inhibitors

ParameterZofenopril CalciumCaptoprilEnalapril
Oral BioavailabilityHighModerateHigh
Time to Peak Concentration1-2 hours1 hour1 hour
Half-Life10-12 hours2-3 hours11 hours
Active MetaboliteZofenoprilatCaptoprilatEnalaprilat
IC50 (Heart Tissue)0.9 nM23 nM12 nM

Cardioprotective Properties

Zofenopril calcium has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

  • Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:
    • Death or Severe Congestive Heart Failure : Reduced by 34% at six weeks.
    • In-Hospital Incidence of Acute Left Ventricular Failure : Decreased by 63% among treated patients .
  • Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

Outcome MeasureZofenopril Group (%)Placebo Group (%)Risk Reduction (%)
Mortality Rate (1 Year)10.014.129
Incidence of Acute LV FailureReduced by 63N/AN/A
Reduction in Angina Episodes (Long-term)56N/AN/A

Propriétés

Numéro CAS

81938-43-4

Formule moléculaire

C44H44CaN2O8S4

Poids moléculaire

897.2 g/mol

Nom IUPAC

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1

Clé InChI

NSYUKKYYVFVMST-LETVYOFWSA-L

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

SMILES isomérique

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

SMILES canonique

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Apparence

Solid powder

Key on ui other cas no.

81938-43-4

Pictogrammes

Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril calcium
Reactant of Route 2
Reactant of Route 2
Zofenopril calcium
Reactant of Route 3
Reactant of Route 3
Zofenopril calcium
Reactant of Route 4
Reactant of Route 4
Zofenopril calcium
Reactant of Route 5
Reactant of Route 5
Zofenopril calcium
Reactant of Route 6
Reactant of Route 6
Zofenopril calcium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.